Bornyl isovalerate

Description

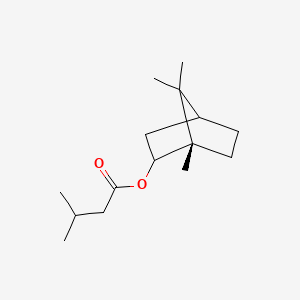

Structure

2D Structure

Properties

CAS No. |

85699-69-0 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m0/s1 |

InChI Key |

MPYYVGIJHREDBO-YWPYICTPSA-N |

Isomeric SMILES |

CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |

boiling_point |

260.00 °C. @ 760.00 mm Hg |

density |

0.944-0.947 |

physical_description |

Colourless liquid; Warm, herbaceous, slightly earthy-green aroma |

solubility |

Soluble in oils, Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Bornyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl isovalerate is a monoterpene ester recognized for its characteristic aroma and potential therapeutic properties, notably its association with the sedative effects of Valerian (Valeriana officinalis) root.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final ester product. The synthesis is a convergence of two distinct pathways: the terpenoid pathway leading to the alcohol moiety, (+)- or (-)-borneol, and the amino acid catabolism pathway that provides the acyl donor, isovaleryl-CoA. This document summarizes the current understanding of the enzymatic players, presents available quantitative data for analogous reactions, outlines detailed experimental protocols for enzyme characterization, and provides logical diagrams of the biosynthetic routes.

The Biosynthetic Pathway

The formation of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Isoprenoid Precursors: The universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][3]

-

Formation of the Borneol Moiety: The C5 precursors are utilized to synthesize the C10 monoterpene, borneol.

-

Formation of the Isovalerate Moiety: The branched-chain acyl donor, isovaleryl-CoA, is typically derived from the catabolism of the amino acid L-leucine.

-

Esterification: The final step involves the condensation of borneol and isovaleryl-CoA, a reaction catalyzed by an alcohol acyltransferase.

Pathway to Borneol

The biosynthesis of borneol is a well-characterized branch of monoterpenoid metabolism.[4]

-

Geranyl Pyrophosphate (GPP) Synthesis: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).[3]

-

Cyclization to Bornyl Pyrophosphate (BPP): GPP undergoes a complex cyclization reaction catalyzed by the enzyme bornyl diphosphate (B83284) synthase (BPPS) to yield bornyl pyrophosphate (BPP).[2] This is a key step that establishes the characteristic bicyclic structure of borneol.

-

Dephosphorylation to Borneol: BPP is subsequently hydrolyzed to borneol. This reaction is catalyzed by a phosphatase, which may be a specific bornyl diphosphate diphosphatase (BDD) or a more general phosphatase.[5]

The stereochemistry of the final borneol product ((+)-borneol or (-)-borneol) is determined by the specific stereochemical outcome of the BPPS-catalyzed cyclization.

Pathway to Isovaleryl-CoA

The most common route for the biosynthesis of isovaleryl-CoA in both plants and animals is through the degradation of L-leucine.

-

Transamination: L-leucine is first deaminated by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the oxidative decarboxylation of α-ketoisocaproate to yield isovaleryl-CoA.

Final Esterification Step

The terminal step in the biosynthesis is the esterification of borneol with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) , likely belonging to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[6] While a specific "bornyl isovaleryltransferase" has not been definitively isolated and characterized, the well-studied bornyl acetyltransferase (BAT) from Wurfbainia villosa, which catalyzes the formation of bornyl acetate (B1210297) from borneol and acetyl-CoA, serves as a strong functional analogue.[5][7] These enzymes are known to often exhibit broad substrate specificity, accepting various alcohols and acyl-CoA thioesters.[8][9]

Quantitative Data

Quantitative kinetic data for a specific bornyl isovaleryltransferase is not yet available in the literature. However, data from closely related enzymes in the pathway provide valuable insights into the efficiency of these transformations.

Table 1: Kinetic Parameters of Key Enzyme Classes in Terpenoid and Ester Biosynthesis

| Enzyme | Source Organism | Substrates | K_m (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| (-)-Bornyl Diphosphate Synthase (BbTPS3) | Blumea balsamifera | GPP | 4.93 ± 1.38 | 1.49 | [8] |

| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | GPP | 5.11 | - | [8] |

| Bornyl Acetyltransferase (WlBAT1) | Wurfbainia longiligularis | (+)-Borneol | 120.5 ± 21.3 | 0.44 ± 0.04 | [9] |

| Acetyl-CoA | 15.6 ± 2.6 | - | [9] | ||

| Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT) | Clarkia breweri | Benzyl alcohol | 18 ± 2 | 7.9 | [8] |

| | | Benzoyl-CoA | 5.5 ± 0.7 | - |[8] |

Note: The table presents a selection of available data. Kinetic parameters can vary significantly based on assay conditions and the specific enzyme isoform.

Experimental Protocols

This section provides a generalized methodology for the characterization of a candidate alcohol acyltransferase, such as a putative bornyl isovaleryltransferase.

Protocol: Heterologous Expression and Purification of a Candidate Acyltransferase

This protocol describes the expression of a plant-derived acyltransferase in Escherichia coli for subsequent purification and characterization.

-

Gene Cloning: The open reading frame of the candidate acyltransferase gene, identified via homology searches of plant transcriptomic or genomic databases, is amplified by PCR. The resulting DNA fragment is cloned into a suitable bacterial expression vector (e.g., pET-28a or pGEX series), often with an N- or C-terminal affinity tag (e.g., His₆-tag, GST-tag) to facilitate purification.

-

Bacterial Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of culture medium (e.g., 1 L). The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours (4-16 h) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail). Cells are lysed by sonication on ice or by using a French press.

-

Affinity Purification: The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C). If a His-tagged protein is expressed, the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method, such as the Bradford assay.

Protocol: In Vitro Enzyme Assay for Acyltransferase Activity

This assay is designed to determine the activity and substrate specificity of the purified recombinant acyltransferase.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:

-

50 mM buffer (e.g., Tris-HCl or HEPES, pH 7.5)

-

1-5 µg of purified recombinant enzyme

-

1 mM alcohol substrate (e.g., (+)-borneol)

-

0.5 mM acyl-CoA substrate (e.g., isovaleryl-CoA)

-

1 mM DTT (optional, to maintain a reducing environment)

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes). Control reactions should be included (e.g., no enzyme, boiled enzyme, or no substrate).

-

Product Extraction: The reaction is stopped, and the ester product is extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., tetradecane). The mixture is vortexed vigorously and then centrifuged to separate the phases.

-

Product Analysis: The organic phase is carefully collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantification: The amount of product formed is quantified by comparing its peak area to that of the internal standard. This data can be used to calculate the specific activity of the enzyme. For kinetic analysis, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Kinetic parameters (K_m and V_max) are then determined by fitting the data to the Michaelis-Menten equation.

Pathway and Workflow Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Caption: Overall biosynthetic pathway of this compound.

Caption: Experimental workflow for acyltransferase characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa [frontiersin.org]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 7. Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Characterization and Catalytic Activity Improvement of Borneol Acetyltransferase from Wurfbainia longiligularis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Bornyl Isovalerate in Valeriana Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Valeriana, comprising over 250 species, is renowned for its use in traditional and modern medicine, primarily for its sedative and anxiolytic properties. The characteristic aroma and therapeutic effects of Valeriana extracts are largely attributed to their complex mixture of volatile compounds, particularly monoterpenes and sesquiterpenes found in the essential oil of the roots and rhizomes. Among these, bornyl isovalerate, a monoterpenoid ester, is a significant contributor to the distinctive scent of valerian. This technical guide provides an in-depth overview of the natural occurrence of this compound in various Valeriana species, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.

Data Presentation: Quantitative Occurrence of this compound and Related Compounds

The concentration of this compound and other major volatile compounds in the essential oil of Valeriana species can vary significantly depending on the species, geographical origin, and cultivation conditions. The following tables summarize the quantitative data from various studies, providing a comparative analysis.

| Table 1: this compound Content in the Essential Oil of Various Valeriana Species | ||

| Valeriana Species | This compound (% of Essential Oil) | Reference |

| Valeriana officinalis | 0.2 - 2.0 | [1] |

| Valeriana officinalis (from Iran) | 0.8 | |

| Valeriana wallichii | Present (unquantified) | [2] |

| Table 2: Major Volatile Constituents in the Essential Oil of Valeriana officinalis | ||||

| Compound | Content Range (%) | Mean Content (%) | Variation Coefficient | Reference |

| Bornyl acetate | 8.8 - 33.7 | 20.18 | 0.50 | [1][3] |

| Valerenal | trace - 14.7 | - | - | [1][3] |

| Valeranone | 0.5 - 9.4 | - | - | [1][3] |

| Isovaleric acid | 0 - 2.1 | 0.82 | 0.96 | [1][3] |

| Camphene | 0.6 - 5.9 | 2.90 | 0.67 | [1][3] |

| α-Fenchene | 0.6 - 5.8 | 2.70 | 1.00 | [1][3] |

| Myrtenyl isovalerate | 1.1 - 2.5 | - | - | [1][3] |

| Table 3: Bornyl Acetate Content in Other Valeriana Species | ||

| Valeriana Species | Bornyl Acetate (% of Essential Oil) | Reference |

| Valeriana jatamansi | 0.6 - 1.5 | [4][5] |

| Valeriana edulis ssp. procera | 11.15 | [6] |

| Valeriana officinalis L. var. latifolia Miq. | 23.93 - 60.19 | [7] |

Experimental Protocols

The extraction and quantification of this compound and other volatile compounds from Valeriana species are typically performed using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

This protocol is adapted from the European Pharmacopoeia method.

-

Plant Material Preparation:

-

Air-dry the roots and rhizomes of the Valeriana species at room temperature to a constant weight.

-

Grind the dried plant material to a coarse powder.

-

-

Hydrodistillation:

-

Place 100 g of the powdered plant material into a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and maintain a distillation rate of 3-4 mL/min for 3-4 hours.

-

Collect the essential oil in the calibrated collection tube of the Clevenger apparatus.

-

Separate the aqueous phase and dry the collected essential oil over anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed, airtight vial at 4°C until analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol based on common parameters from multiple studies.[8][9][10]

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as n-hexane or dichloromethane.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent HP-6890 or similar, coupled to an Agilent HP-5973 or equivalent mass selective detector.

-

Column: HP-5MS or DB-1 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium (99.999%) at a constant flow rate of 1 mL/min.

-

Injector:

-

Temperature: 200°C - 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 1:20 to 1:150.

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 250°C.

-

Final Hold: Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 550 amu.

-

Detector Temperature: 250°C.

-

-

-

Data Analysis:

-

Compound Identification: Identify this compound and other constituents by comparing their mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: Determine the relative percentage of each compound by peak area normalization. For absolute quantification, a calibration curve generated from authentic standards is required.

-

Mandatory Visualization

Biosynthesis of this compound

This compound is a monoterpenoid ester derived from the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) pathway.

References

- 1. scispace.com [scispace.com]

- 2. Phytochemical For Valerian, Phytochemical for valeriana wallichii [plpl.in]

- 3. researchgate.net [researchgate.net]

- 4. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential oil composition of valeriana jatamansi jones from himalayan regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. cdn.techscience.cn [cdn.techscience.cn]

- 10. Valeriana pilosa Roots Essential Oil: Chemical Composition, Antioxidant Activities, and Molecular Docking Studies on Enzymes Involved in Redox Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

Bornyl Isovalerate: A Technical Whitepaper on its Pharmacological Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl isovalerate, an ester of borneol and isovaleric acid, is a naturally occurring compound found in various plants, notably in the essential oil of Valeriana officinalis. While direct and extensive pharmacological studies on this compound are limited, a comprehensive analysis of its constituent molecules—borneol and isovaleric acid (often studied as its derivative, valerenic acid)—provides significant insight into its potential therapeutic properties. This technical guide synthesizes the available preclinical data to elucidate the probable sedative, anxiolytic, anti-inflammatory, and analgesic effects of this compound. This document outlines key experimental protocols, presents quantitative data from studies on its components, and visualizes the implicated signaling pathways to provide a foundational resource for further research and development.

Introduction

This compound is a monoterpenoid ester that contributes to the characteristic aroma of valerian root.[1] Historically, valerian preparations have been used in traditional medicine for their calming and sedative effects.[2] Modern scientific inquiry has focused on identifying the specific bioactive constituents responsible for these properties. While much of this research has centered on valerenic acid and its derivatives, the pharmacological contribution of other components like this compound warrants deeper investigation.

This whitepaper aims to provide a detailed overview of the known and inferred pharmacological properties of this compound, drawing upon the robust body of evidence available for its precursor molecules. The subsequent sections will delve into its potential mechanisms of action, supported by quantitative data and detailed experimental methodologies, to guide future preclinical and clinical research.

Predicted Physicochemical and Pharmacokinetic Properties

Chemoinformatic analysis provides a preliminary understanding of the drug-like properties of this compound. These predictions are crucial for designing pharmacokinetic and pharmacodynamic studies.

| Property Category | Parameter | Predicted Value | Reference |

| Physicochemical | Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |

| LogP | 4.6 | --INVALID-LINK-- | |

| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- | |

| Absorption | Human Intestinal Absorption | Low (Predicted) | --INVALID-LINK-- |

| Caco-2 Permeability | -4.541 (Predicted) | --INVALID-LINK-- | |

| Distribution | Blood-Brain Barrier Permeability | Permeable (Predicted) | --INVALID-LINK-- |

| Plasma Protein Binding | 94.6% (Predicted) | --INVALID-LINK-- | |

| Metabolism | Cytochrome P450 Inhibition | Potential inhibitor of CYP2C19, CYP2C9, CYP3A4 (Predicted) | --INVALID-LINK-- |

| Excretion | Half-life (T1/2) | 0.166 hours (Predicted) | --INVALID-LINK-- |

| Clearance (CL) | 13.688 L/h (Predicted) | --INVALID-LINK-- | |

| Toxicity | hERG Inhibition | Low risk (Predicted) | --INVALID-LINK-- |

| Ames Mutagenicity | Low risk (Predicted) | --INVALID-LINK-- |

Sedative and Anxiolytic Properties

The sedative and anxiolytic effects of this compound are strongly suggested by studies on its parent alcohol, borneol, and on valerian extracts in which it is a constituent. The primary mechanism is believed to be the positive allosteric modulation of the GABA-A receptor.

Mechanism of Action: GABA-A Receptor Modulation

Borneol has been demonstrated to be a potent positive allosteric modulator of GABA-A receptors.[3] It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This action is similar to that of benzodiazepines, although it occurs at a different binding site.

Quantitative Data from Preclinical Studies (on Borneol)

| Experimental Model | Compound | Dose | Effect | Reference |

| Thiopental-induced sleep time (mice) | (–)-Borneol | 100 mg/kg, i.p. | 57% reduction in sleep onset time; 57% increase in total sleep time. | [4] |

| Elevated Plus Maze (mice) | (–)-Borneol | 100 mg/kg, i.p. | 57% increase in time spent in open arms. | [5] |

Experimental Protocols

This model assesses the sedative-hypnotic effects of a compound.[6]

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

Animals are divided into control (vehicle), standard (e.g., Diazepam 2 mg/kg), and test groups (this compound at various doses).

-

The test compound or vehicle is administered intraperitoneally (i.p.).

-

After a set period (e.g., 30 minutes), a sub-hypnotic dose of thiopental (B1682321) sodium (e.g., 40 mg/kg, i.p.) is administered.

-

The latency to the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded.

-

-

Endpoint: A significant decrease in sleep latency and an increase in sleep duration indicate a sedative effect.

The EPM is a widely used model to evaluate anxiolytic-like behavior in rodents.[2][7]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure:

-

Animals are treated with the test compound, vehicle, or a standard anxiolytic (e.g., Diazepam).

-

After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute period, typically using a video-tracking system.

-

-

Endpoints: The number of entries into and the time spent in the open and closed arms are measured. An increase in the proportion of time spent or entries into the open arms is indicative of an anxiolytic effect.

Anti-inflammatory Properties

Borneol and other related monoterpenes have demonstrated significant anti-inflammatory activity in various preclinical models. This suggests that this compound may also possess these properties, likely through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Bornyl acetate, a structurally similar compound, has been shown to inhibit the NF-κB and MAPK signaling pathways.[8] These pathways are critical in the transcriptional regulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Inhibition of these pathways leads to a reduction in the production of these inflammatory mediators.

Quantitative Data from Preclinical Studies (on Borneol and Related Esters)

| Experimental Model | Compound | Concentration/Dose | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | Bornyl salicylate | 10 µg/mL | Reduction in NO production. | [9] |

| Zymosan-induced peritonitis (mice) | Bornyl salicylate | N/A | Reduction in TNF-α, IL-1β, and IL-6. | [9] |

| fMLF-induced neutrophil chemotaxis | (–)-Borneol | IC50 = 5.8 ± 1.4 µM | Inhibition of chemotaxis. | [10] |

| COX-1 and COX-2 Inhibition | Artemisia jordanica EO (63.4% bornyl acetate) | IC50 = 15.64 µg/mL (COX-1), 91.91 µg/mL (COX-2) | Enzyme inhibition. | [11] |

Experimental Protocols

This assay is used to screen for anti-inflammatory activity by measuring the production of inflammatory mediators.[12]

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

-

Endpoints: Levels of nitric oxide (NO) can be measured using the Griess assay. Pro-inflammatory cytokines (TNF-α, IL-6, etc.) can be quantified using ELISA kits.

This is a classic model of acute inflammation.

-

Animals: Wistar rats or Swiss mice.

-

Procedure:

-

Animals are pre-treated with the test compound (p.o. or i.p.) or vehicle.

-

After 1 hour, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Endpoint: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Analgesic Properties

The analgesic effects of borneol have been demonstrated in several animal models of pain, suggesting a potential role for this compound in pain management.

Mechanism of Action

The analgesic effects of borneol are likely multifactorial, involving both central and peripheral mechanisms. The potentiation of GABAergic inhibition contributes to its central analgesic effects. Additionally, its anti-inflammatory properties can reduce peripheral sensitization of nociceptors.

Quantitative Data from Preclinical Studies (on Borneol)

| Experimental Model | Compound | Dose | Effect | Reference |

| Formalin Test (mice), Phase II | (+)-Borneol | 5-50 mg/kg, i.p. | Dose-dependent reduction in paw licking time. | [13] |

| CFA-induced inflammatory pain (mice) | (+)-Borneol | 125-500 mg/kg, p.o. | Dose-dependent increase in paw withdrawal threshold. | [13] |

Experimental Protocols

This model distinguishes between neurogenic (Phase I) and inflammatory (Phase II) pain.[14]

-

Animals: Mice.

-

Procedure:

-

Animals are pre-treated with the test compound, vehicle, or a standard analgesic.

-

A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.

-

The amount of time the animal spends licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

-

-

Endpoint: A reduction in licking time, particularly in Phase II, indicates anti-inflammatory and analgesic activity.

This model assesses centrally mediated analgesia.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

The baseline reaction time (latency) of each animal to the thermal stimulus (e.g., paw licking or jumping) is recorded.

-

Animals are treated with the test compound or a standard central analgesic (e.g., morphine).

-

The reaction latency is measured again at various time points post-treatment. A cut-off time is used to prevent tissue damage.

-

-

Endpoint: A significant increase in the reaction latency compared to baseline indicates a central analgesic effect.

Conclusion and Future Directions

The pharmacological profile of this compound, inferred from the extensive research on its constituent molecules, borneol and isovaleric acid, is highly promising. The evidence strongly suggests that this compound possesses sedative, anxiolytic, anti-inflammatory, and analgesic properties. The primary mechanism of its CNS effects is likely the positive allosteric modulation of GABA-A receptors, while its anti-inflammatory action may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

However, it is crucial to underscore that direct experimental validation of these properties for this compound is currently lacking in the public domain. Future research should prioritize the following:

-

In vitro receptor binding and functional assays to determine the specific affinity and efficacy of this compound at GABA-A receptor subtypes.

-

In vitro enzyme inhibition assays to quantify the direct effects of this compound on inflammatory enzymes such as COX-1, COX-2, and 5-LOX.

-

In vivo dose-response studies in established animal models of anxiety, sedation, inflammation, and pain to confirm its efficacy and determine its therapeutic window.

-

Pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion profile of this compound and to determine if it acts as a prodrug for borneol and isovaleric acid.

Such studies are essential to bridge the current knowledge gap and to fully elucidate the therapeutic potential of this compound as a standalone pharmacological agent. This whitepaper serves as a comprehensive foundation to guide and stimulate these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. isothis compound, 7779-73-9 [thegoodscentscompany.com]

- 6. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytochemical Profile and In Vitro Antioxidant, Antimicrobial, Vital Physiological Enzymes Inhibitory and Cytotoxic Effects of Artemisia jordanica Leaves Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ojs.uma.ac.id [ojs.uma.ac.id]

Initial Isolation and Characterization of Bornyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl isovalerate is a monoterpenoid ester naturally occurring in the essential oil of various plants, most notably Valeriana officinalis. It is recognized for its characteristic herbaceous and camphoraceous aroma and is believed to contribute to the sedative and anxiolytic properties of valerian root extracts. This technical guide provides a comprehensive overview of the initial isolation, purification, and characterization of this compound from its natural source. Detailed experimental protocols for steam distillation, column chromatography, and spectroscopic analysis are presented. Furthermore, a putative signaling pathway for its potential sedative action is proposed based on the known mechanisms of related compounds. All quantitative data are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

This compound, also known as bornyl 3-methylbutanoate, is a bicyclic monoterpenoid ester with the chemical formula C15H26O2.[1] It is a key constituent of the essential oil extracted from the roots of Valeriana officinalis, a plant with a long history of use in traditional medicine for its calming effects.[2][3] The therapeutic potential of valerian extracts is often attributed to a synergistic interplay of its various chemical components, with this compound being a significant contributor to its bioactivity. Understanding the methods for isolating and characterizing this compound is crucial for further pharmacological studies and potential drug development. This guide outlines the essential procedures for obtaining and identifying this compound from natural sources.

Isolation of this compound from Valeriana officinalis

The initial step in obtaining this compound involves the extraction of the essential oil from the roots of Valeriana officinalis, followed by chromatographic purification to isolate the target compound.

Experimental Protocol: Steam Distillation of Valeriana officinalis Essential Oil

This protocol describes the extraction of essential oil from dried valerian roots using steam distillation.

-

Plant Material Preparation:

-

Obtain commercially available dried roots of Valeriana officinalis.

-

Grind the dried roots into a coarse powder to increase the surface area for efficient extraction.

-

-

Steam Distillation Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a specialized essential oil separator).

-

-

Distillation Process:

-

Place the powdered valerian roots into the distillation flask and add a sufficient amount of water.

-

Pass steam from the generator through the plant material. The steam will vaporize the volatile essential oils.

-

The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collect the condensate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

-

-

Essential Oil Collection and Drying:

-

Carefully separate the essential oil layer from the hydrosol.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

-

Experimental Protocol: Column Chromatography for Purification

This protocol outlines the purification of this compound from the crude essential oil using column chromatography.

-

Column Preparation:

-

Use a glass column packed with silica (B1680970) gel as the stationary phase.

-

Wet the silica gel with a non-polar solvent (e.g., hexane) to create a slurry and pour it into the column, ensuring no air bubbles are trapped.

-

Allow the solvent to drain until it is level with the top of the silica gel.

-

-

Sample Loading:

-

Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase (e.g., hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 98:2 hexane:ethyl acetate, 95:5, and so on.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by staining.

-

Pool the fractions that contain the pure compound.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Characterization of this compound

A comprehensive characterization of the isolated this compound is essential to confirm its identity and purity. This involves various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the components of a volatile mixture.

-

Protocol:

-

Dilute a small sample of the purified this compound in a suitable solvent (e.g., hexane).

-

Inject the sample into a gas chromatograph equipped with a mass spectrometer detector.

-

The components will be separated based on their boiling points and polarity in the GC column.

-

The mass spectrometer will then fragment the molecules and detect the resulting ions, producing a mass spectrum for each component.

-

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries like the NIST database.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Features:

-

Signals corresponding to the protons of the borneol skeleton.

-

A characteristic signal for the proton at the C-2 position of the borneol moiety, which will be shifted downfield due to the ester linkage.

-

Signals corresponding to the protons of the isovalerate group, including a doublet for the two methyl groups and a multiplet for the methine proton.

-

-

Expected ¹³C NMR Features:

-

Resonances for the carbon atoms of the bicyclic borneol framework.

-

A downfield signal for the carbonyl carbon of the ester group.

-

Signals for the carbon atoms of the isovalerate moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Protocol:

-

Acquire an FTIR spectrum of the purified this compound sample. This can be done using a KBr pellet or by placing a drop of the liquid sample between two salt plates.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule.

-

-

Expected FTIR Absorption Bands:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching vibrations for the alkane groups in the region of 2850-3000 cm⁻¹.

-

C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹).

-

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H26O2 | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| Boiling Point | 260 °C | [1] |

| Density | 0.944-0.947 g/cm³ | |

| Refractive Index | 1.458-1.461 |

Table 2: Gas Chromatography Data for Valeriana officinalis Essential Oil Components

| Compound | Retention Index (RI) | Relative Percentage (%) |

| Bornyl acetate | 1285 | 8.8 - 33.7 |

| This compound | ~1500 | Variable |

| Valerenal | ~1550 | tr - 14.7 |

| Valeranone | ~1600 | 0.5 - 9.4 |

| Note: Retention indices and relative percentages can vary depending on the specific plant chemotype and the chromatographic conditions used. |

Experimental Workflows and Signaling Pathways (Visualizations)

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Putative Signaling Pathway for Sedative Effect

The precise molecular mechanism of this compound's sedative effect has not been fully elucidated. However, based on the known activity of other components of Valeriana officinalis and structurally related monoterpenoids like borneol, a plausible hypothesis involves the modulation of the GABAergic system.[7][8]

Caption: Putative signaling pathway for the sedative effect of this compound.

Conclusion

This technical guide has provided a detailed framework for the initial isolation and characterization of this compound from Valeriana officinalis. The described protocols for steam distillation and column chromatography offer a robust method for obtaining the pure compound. The outlined spectroscopic techniques (GC-MS, NMR, and FTIR) are essential for confirming its identity and purity. While the exact signaling pathway of this compound remains to be definitively established, the proposed modulation of the GABA-A receptor provides a strong basis for future pharmacological investigations. This guide serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other related monoterpenoids.

References

- 1. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Olfactory Signature of Bornyl Isovalerate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the sensory perception and odor profile of bornyl isovalerate, a significant fragrance and flavor compound. The document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and sensory science. It details the compound's organoleptic properties, available quantitative data, and the experimental methodologies used for its characterization.

Sensory Profile and Organoleptic Characteristics

This compound, also known as bornyval, is recognized for its complex and multifaceted odor profile. It is a colorless liquid with a characteristic warm, herbaceous, and slightly earthy-green aroma.[1][2] The scent is further described with a range of nuances, reflecting its versatile applications in fragrance and flavor formulations.

The primary odor type is classified as woody, with a medium strength and high substantivity, lasting over 168 hours on a testing strip.[3] Key descriptors for its scent at 100% concentration include:

-

Woody and Earthy: Dry, woody, valerian root, pine, forest-like, and slightly earthy-green.[1][3]

-

Camphoreous and Balsamic: Possessing camphoreous and balsamic undertones.[3]

-

Fruity and Minty: Some suppliers describe a subtle minty, berry note, suggesting its use for a fruity, minty lift in fragrances.[3][4]

-

Herbaceous: A distinctly warm and herbaceous character is consistently noted.[1][5]

In terms of flavor, this compound is described as minty and is frequently used in oral hygiene products like mouthwash and toothpaste.[3] It is also a component of the essential oil of Valeriana officinalis (valerian), contributing to the root's characteristic aroma.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, including its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C15H26O2 | [1] |

| Molecular Weight | 238.37 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Specific Gravity | 0.94300 to 0.95500 @ 25.00 °C | [3] |

| Refractive Index | 1.45800 to 1.46400 @ 20.00 °C | [3] |

| Boiling Point | 260.00 °C @ 760.00 mm Hg | [2] |

| Vapor Pressure | 0.120000 mmHg @ 25.00 °C | [3] |

| Flash Point | 230.00 °F. TCC ( 110.00 °C. ) | [3] |

| Solubility | Soluble in oils, insoluble in water | [2] |

| Threshold of Concern | 1800 (μ g/person/day ) | [4][5] |

Sensory Perception and Signaling

The perception of this compound's odor begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity. While the specific receptors that bind to this compound have not been fully elucidated, the general mechanism of olfactory signal transduction is well-established. This process involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events that culminate in the transmission of a neural signal to the brain for processing.

Experimental Protocols for Odor Analysis

The characterization of this compound's odor profile relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.[10][11] In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent is prepared. For complex mixtures like essential oils, headspace solid-phase microextraction (HS-SPME) may be used to extract volatile compounds.[12]

-

GC Separation: The sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the column.

-

Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated transfer line leading to a sniffing port.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

-

Data Analysis: The olfactometric data is aligned with the chromatogram from the MS detector to correlate specific chemical compounds with their perceived odors.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isothis compound, 7779-73-9 [thegoodscentscompany.com]

- 4. Fragrance University [fragranceu.com]

- 5. (-)-bornyl isovalerate, 76-50-6 [thegoodscentscompany.com]

- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 7. Typical G.C. analysis [thegoodscentscompany.com]

- 8. Typical G.C. analysis [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 11. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sedative Symphony of Valerian Root: Unraveling the Role of Bornyl Isovalerate

For Immediate Release

A Deep Dive into the Neuropharmacology of a Key Valerian Compound for Researchers, Scientists, and Drug Development Professionals

Valerian (Valeriana officinalis) root has been a cornerstone of traditional medicine for centuries, renowned for its calming and sedative properties. While the therapeutic effects of this botanical are attributed to a complex interplay of various phytochemicals, this technical guide focuses on the significant, yet often overlooked, contribution of bornyl isovalerate to the sedative action of valerian. This document provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by available data, detailed experimental protocols, and visualizations of key pathways.

Executive Summary

The sedative and anxiolytic effects of valerian root are not attributable to a single compound but rather to the synergistic action of multiple constituents. While valerenic acid is the most studied of these, evidence suggests that other components, including the volatile compound this compound, play a crucial role. This guide synthesizes the existing research to elucidate the specific role of this compound, focusing on its interaction with the GABAergic system, a key pathway in regulating anxiety and sleep. Although direct quantitative data for this compound is still emerging, compelling evidence from structurally related compounds strongly supports its function as a positive allosteric modulator of GABA-A receptors. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other valerian constituents.

The GABAergic System: The Primary Target of Sedatives

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated ion channel, is the principal target for many sedative and anxiolytic drugs.[1][2][3] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] This inhibitory action is central to the calming effects of many therapeutic agents.

Positive allosteric modulators (PAMs) are substances that bind to a site on the receptor different from the GABA binding site (an allosteric site) and enhance the effect of GABA.[1][2] This potentiation of GABA's natural inhibitory action is a key mechanism for many sedatives.

Figure 1: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

This compound: A Key Volatile Compound in Valerian

This compound is a monoterpenoid ester that contributes significantly to the characteristic pungent aroma of valerian root.[5] It is a component of the essential oil fraction of the root and has long been suspected to contribute to the plant's sedative effects. While research has often focused on less volatile compounds like valerenic acid, the volatile nature of this compound suggests a potential role in the traditional use of valerian for inhalation and aromatherapy.[6]

Evidence for GABA-A Receptor Modulation

Direct electrophysiological or high-affinity binding studies specifically on isolated this compound are limited in the current literature. However, substantial evidence from structurally analogous compounds strongly supports its role as a positive allosteric modulator of the GABA-A receptor.

-

Borneol , the alcohol precursor to this compound, has been shown to be a highly efficacious positive modulator of human recombinant α1β2γ2L GABA-A receptors. This suggests that the bornyl moiety is key to this activity.

-

Bornyl acetate (B1210297) , another major ester of borneol found in valerian, is also recognized for its calming properties and is a primary component of many sedative essential oils.[7]

The sedative effects of valerian essential oil, which contains this compound, are attributed to the synergistic action of its components, with a known mechanism involving the enhancement of GABA in the brain.[7]

Quantitative Data

| Compound | Percentage in Essential Oil (%) |

| Bornyl acetate | 8.8 - 33.7[8] |

| Myrtenyl isovalerate | 1.1 - 2.5[8] |

Note: The concentration of this compound can vary depending on the plant's origin and processing methods.

Experimental Protocols

To facilitate further research into the sedative properties of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

GABA-A Receptor Binding Assay

This protocol is adapted for assessing the binding of compounds to the GABA-A receptor.

Figure 2: Workflow for a GABA-A receptor binding assay.

Protocol Details:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.[9][10]

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.[9][10]

-

Wash the pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.[9][10]

-

Resuspend the final pellet in a known volume of buffer for protein concentration determination.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membrane suspension, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam), and varying concentrations of the test compound (this compound).[10]

-

For determining non-specific binding, a parallel set of tubes should contain a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding. The affinity of the test compound (Ki) can then be determined using competitive binding analysis.

-

In Vivo Assessment of Sedative Effects: Locomotor Activity Test

This protocol outlines a standard method for assessing the sedative effects of a compound in mice by measuring changes in their spontaneous movement.[11][12]

Figure 3: Experimental workflow for the locomotor activity test in mice.

Protocol Details:

-

Animals: Use a standard laboratory mouse strain (e.g., C57BL/6). House the animals under controlled conditions with a 12-hour light/dark cycle.

-

Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams to detect movement.

-

Habituation: To reduce novelty-induced hyperactivity, habituate the mice to the testing chambers for a period (e.g., 30 minutes) on one or more days prior to the experiment.[11]

-

Compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., a solution containing a small percentage of a non-toxic solubilizing agent like Tween 80 in saline).

-

Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). For volatile compounds like this compound, inhalation is also a relevant route of administration to consider.[6]

-

Include a vehicle control group and a positive control group (e.g., diazepam).

-

-

Testing:

-

Immediately after administration, place each mouse individually into a locomotor activity chamber.

-

Record locomotor activity for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Analyze the data collected by the activity monitoring system. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent immobile.

-

A significant decrease in these parameters in the this compound-treated group compared to the vehicle group would indicate a sedative effect.

-

Synergistic Effects and Future Directions

The sedative effect of valerian root is widely believed to result from the synergistic interaction of its various constituents.[7][13] While valerenic acid and its derivatives are known to modulate GABA-A receptors, the contribution of this compound and other volatile compounds is likely significant, particularly in the context of the whole extract. Future research should focus on:

-

Quantitative Analysis: Determining the specific binding affinity (Ki) and efficacy (EC50 for GABA potentiation) of isolated this compound at different GABA-A receptor subunit combinations.

-

In Vivo Studies: Conducting comprehensive in vivo studies with isolated this compound to confirm its sedative and anxiolytic effects and to establish a dose-response relationship.

-

Synergy Studies: Investigating the synergistic or additive effects of this compound in combination with other valerian compounds, such as valerenic acid, to elucidate the complex pharmacology of the whole root extract.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and central nervous system penetration. Given that it is an ester, it is likely susceptible to hydrolysis by esterases in the intestine and liver.[14]

Conclusion

This compound is a key aromatic constituent of valerian root that likely plays a significant role in its overall sedative effects. While direct quantitative data on its interaction with the GABA-A receptor is still needed, the strong evidence from structurally related compounds like borneol points towards a mechanism involving positive allosteric modulation of this key inhibitory receptor. The detailed experimental protocols provided in this guide are intended to facilitate further research to fully elucidate the therapeutic potential of this promising natural compound. A deeper understanding of the individual contributions and synergistic interactions of compounds like this compound will be crucial for the development of more effective and standardized phytopharmaceuticals for the treatment of anxiety and sleep disorders.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gyalabs.com [gyalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. va.gov [va.gov]

- 12. researchgate.net [researchgate.net]

- 13. wholesalebotanics.com [wholesalebotanics.com]

- 14. benchchem.com [benchchem.com]

The Chemical Ecology of Bornyl Isovalerate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl isovalerate is a monoterpene ester that contributes to the characteristic aroma of several plants, most notably valerian (Valeriana officinalis)[1]. Beyond its aromatic properties, this volatile organic compound plays a significant role in the chemical ecology of plants, mediating interactions with herbivores and potentially other organisms. Its sedative properties have also garnered interest in the field of drug development. This technical guide provides an in-depth exploration of the chemical ecology of this compound, from its biosynthesis and regulation to its ecological functions and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving the convergence of the terpenoid and fatty acid/amino acid metabolic pathways. The formation of this ester can be conceptually divided into the synthesis of its two precursors, borneol and isovaleryl-CoA, followed by their enzymatic condensation.

Borneol Biosynthesis

Borneol, the alcohol moiety of this compound, is a monoterpenoid synthesized primarily via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.

-

Step 1: Formation of Geranyl Diphosphate (B83284) (GPP): The MEP pathway produces the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).

-

Step 2: Cyclization to Bornyl Diphosphate (BPP): GPP is then cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form bornyl diphosphate (BPP)[2][3]. This is a key committing step in the biosynthesis of borneol and other bornane-type monoterpenes.

-

Step 3: Dephosphorylation to Borneol: Finally, a phosphatase enzyme removes the diphosphate group from BPP to yield borneol.

Isovaleryl-CoA Biosynthesis

Isovaleryl-CoA, the acyl moiety, is derived from the degradation of the branched-chain amino acid leucine (B10760876). This pathway is primarily located in the mitochondria[4][5].

-

Leucine Catabolism: Leucine undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA. The enzyme isovaleryl-CoA dehydrogenase is a key player in this pathway[6].

-

Alternative Pathway: Some bacteria utilize a shunt from the mevalonate (B85504) (MVA) pathway to produce isovaleryl-CoA from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[7][8]. While the primary route in plants is leucine catabolism, the existence of alternative pathways cannot be entirely ruled out.

Esterification

The final step in the biosynthesis of this compound is the esterification of borneol with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) , which belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes[9][]. These enzymes are responsible for the formation of a wide variety of volatile esters in plants. While a specific borneol isovaleryltransferase has not been fully characterized, borneol acetyltransferases (BATs) that catalyze the formation of the related compound bornyl acetate (B1210297) have been identified, suggesting a similar enzymatic mechanism for this compound synthesis[9][].

Regulation of this compound Production

The production of this compound, like many other plant secondary metabolites, is tightly regulated by both developmental cues and environmental stimuli. Phytohormonal signaling pathways, particularly those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA), are key in orchestrating these responses.

Biotic Stress

Herbivory and pathogen attacks are potent inducers of plant volatile synthesis. The release of these compounds can serve as a direct defense or as a signal to attract natural enemies of the herbivores[6][11].

-

Jasmonic Acid (JA) Pathway: Wounding, such as that caused by chewing insects, triggers the JA signaling pathway. This leads to the upregulation of genes encoding enzymes in the biosynthesis of terpenes and other defense compounds[1][12]. It is highly probable that JA signaling enhances the expression of BPPS and AAT genes, leading to increased production of this compound upon herbivore attack.

-

Salicylic Acid (SA) Pathway: The SA pathway is typically activated in response to biotrophic pathogens and some piercing-sucking insects. SA can modulate the emission of plant volatiles, including monoterpenes[13][14][15]. There is often crosstalk between the JA and SA pathways, which can be either synergistic or antagonistic, leading to a fine-tuned defensive response.

Abiotic Stress

Environmental factors such as drought, temperature, and light intensity can also influence the production of plant volatiles. These stressors can lead to an increase in the synthesis of protective compounds, including terpenes[16]. While specific data for this compound is limited, studies on related compounds in essential oils suggest that its production is likely affected by such abiotic factors.

Ecological Roles of this compound

The primary ecological functions of this compound are likely related to plant defense and communication. As a volatile compound, it can act as an airborne signal.

Plant Defense

-

Insecticidal and Repellent Activity: While direct studies on the insecticidal activity of pure this compound are limited, essential oils containing this compound, and the closely related bornyl acetate, have demonstrated insecticidal and repellent properties against various insect pests[17][18]. It is plausible that this compound contributes to the overall defensive chemical profile of the plant, deterring herbivores.

-

Antifeedant Properties: Many plant secondary metabolites act as antifeedants, reducing the feeding rate of herbivores. The strong aroma of this compound may act as a deterrent to feeding.

Pollinator Attraction

Floral scents are crucial for attracting pollinators. The blend of volatile compounds emitted by flowers can be highly specific and plays a key role in pollinator preference[19][20][21][22]. While there is no direct evidence of this compound's role in pollinator attraction, its presence in the floral bouquet of some plants suggests it could be part of the complex chemical cue that guides pollinators.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, age, and environmental conditions. The following tables summarize available data on the content of this compound and related compounds in Valeriana officinalis.

Table 1: this compound and Related Compound Content in Valeriana officinalis Essential Oil

| Compound | Concentration Range (%) | Reference |

| This compound | Present, but not always quantified | [1] |

| Bornyl acetate | 8.8 - 33.7 | [7] |

| Valerenal | traces - 14.7 | [7] |

| Valeranone | 0.5 - 9.4 | [7] |

| Isovaleric acid | 0 - 2.1 | [7] |

Table 2: Influence of Cultivar and Age on Valeriana officinalis Essential Oil Components (%)

| Cultivar | Age (months) | Bornyl acetate | Valerenal | Valerenic Acid | Reference |

| Select | 8 | Major component | Major component | Major component | [23] |

| Select | 14 | Major component | Increased | Increased | [23] |

| Anthose | 8 | Major component | Major component | Major component | [23] |

| Anthose | 14 | Major component | Increased | Increased | [23] |

Experimental Protocols

Extraction and Quantification of this compound

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile compounds from plant material as it is solvent-free and requires minimal sample preparation.

Protocol:

-

Sample Preparation:

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles.

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes)[3].

-

Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes)[3][13][25].

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes for a set time (e.g., 2-5 minutes).

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized to separate the compounds of interest. A typical program might be: initial temperature of 40°C for 2 minutes, then ramp at 5°C/minute to 250°C, and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-550.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

-

Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

-

Bioassay for Insect Behavioral Response

Method: Y-Tube Olfactometer Bioassay

This bioassay is used to determine the preference or aversion of an insect to a specific odor.

Protocol:

-

Olfactometer Setup:

-

Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for odor presentation[2][26][27][28][29].

-

Connect each side arm to a purified and humidified air stream with a controlled flow rate (e.g., 0.5 L/min).

-

One air stream passes through a chamber containing the test odor (e.g., a filter paper with a known amount of this compound dissolved in a solvent like hexane), while the other passes through a control chamber (e.g., filter paper with solvent only).

-

-

Bioassay Procedure:

-

Introduce a single insect (e.g., an herbivorous beetle or a pollinating bee) into the central arm of the olfactometer.

-

Allow the insect to move freely and choose one of the side arms.

-

Record the first choice of the insect and/or the time spent in each arm over a defined period (e.g., 5-10 minutes).

-

After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

-

Rotate the position of the test and control arms between trials to avoid positional bias.

-

-

Data Analysis:

-

Use a chi-square test or a binomial test to determine if the number of insects choosing the test arm is significantly different from a random 50:50 distribution.

-

Use a t-test or a non-parametric equivalent to compare the time spent in the test and control arms.

-

Potential for Drug Development

The sedative properties of Valeriana officinalis have been recognized for centuries[1]. While the overall effect is likely due to a synergistic interaction of multiple compounds, this compound is considered one of the active constituents.

-

Mechanism of Action: The sedative effects of valerian extracts are thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system in the brain[30]. GABA is the primary inhibitory neurotransmitter in the central nervous system. It is hypothesized that compounds in valerian, potentially including this compound, may enhance GABAergic transmission, leading to a calming effect. Some studies suggest an interaction with GABA-A receptors[4][8].

-

Pharmacological Activities:

-

Sedative and Anxiolytic: this compound and related bornyl esters have been shown to have sedative effects in animal models[31].

-

Anti-inflammatory: Some reports suggest that isothis compound may have anti-inflammatory properties, making it potentially useful for certain skin conditions[].

-

Anticancer: While not directly tested for this compound, the related compound bornyl acetate has shown antiproliferative activity against various cancer cell lines in vitro[32].

-

Further research is needed to isolate the specific pharmacological effects of this compound and to elucidate its precise mechanism of action. This could lead to the development of new therapeutics for anxiety, insomnia, and potentially other conditions.

Conclusion

This compound is a multifaceted compound with important roles in the chemical ecology of plants and potential applications in medicine. Its biosynthesis is intricately linked to primary metabolic pathways and is regulated by a complex network of signaling molecules in response to environmental cues. While our understanding of its ecological functions and pharmacological properties is growing, further research is needed to fully characterize its specific interactions with other organisms and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for future investigations into this fascinating natural product.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. 4.9. Y-Tube Olfactometer Bioassay [bio-protocol.org]

- 3. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 4. Exploring the Effects and Mechanisms of Valerian Volatile Oil in Treating Insomnia Using Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Airborne signals prime plants against insect herbivore attack - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. isothis compound, 7779-73-9 [thegoodscentscompany.com]

- 16. Induced Release of a Plant-Defense Volatile ‘Deceptively’ Attracts Insect Vectors to Plants Infected with a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pollinator Preferences for Floral Volatiles Emitted by Dimorphic Anthers of a Buzz-Pollinated Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. How are pollinators guided by colourful floral structures? A commentary on: ‘The role of pollinator preference in the maintenance of pollen colour variation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pollinator preference and pollen viability mediated by flower color synergistically determine seed set in an Alpine annual herb - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. gcms.cz [gcms.cz]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. Y-tube olfactometer bioassays [bio-protocol.org]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. acgpubs.org [acgpubs.org]

Literature review on the biological activity of bornyl isovalerate.

A comprehensive examination of the sedative, anxiolytic, and anti-inflammatory potential of bornyl isovalerate, a key constituent of Valeriana officinalis. This technical guide provides an in-depth review of the existing scientific literature, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.

Introduction